BenchChemオンラインストアへようこそ!

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Structure-Activity Relationship Medicinal Chemistry Hit Triage

This piperidine–benzamide scaffold features a conformationally constrained oxolan-3-yl substituent. Its unsubstituted benzamide head group makes it an ideal baseline reference or negative control for SAR studies systematically introducing electron-withdrawing/donating groups. With a low molecular weight (288.39 g·mol⁻¹), zero halogen content, and a favorable predicted logP profile, it reduces non-specific binding risk in high-concentration biochemical assays. It also serves as a tractable starting point for optimizing CNS exposure or fragment-based discovery against difficult-to-drug targets. Structural congruence with patented antifungal chemotypes supports follow-up profiling against fungal pathogens. For non-human research use only.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 2034419-86-6
Cat. No. B2770639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide
CAS2034419-86-6
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=CC=C2)C3CCOC3
InChIInChI=1S/C17H24N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h1-5,14,16H,6-13H2,(H,18,20)
InChIKeyMLKAAJVOYKVBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide (CAS 2034419-86-6): Core Identity and Procurement Baseline for Piperidine–Benzamide Screening Candidates


N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide (CAS 2034419-86-6) is a synthetic small molecule belonging to the piperidine–benzamide class, distinguished by a tetrahydrofuran (oxolan-3-yl) substituent at the piperidine N‑position and an unsubstituted benzamide head group [1]. It possesses a molecular formula of C₁₇H₂₄N₂O₂ and a molecular weight of 288.39 g·mol⁻¹. The compound is catalogued as a research‑grade screening molecule (e.g., catalogue number EVT‑2907713) and is explicitly designated for non‑human, non‑therapeutic research use only . Within the broader family of N‑(piperidin‑4‑yl)benzamide derivatives that have been explored as HIF‑1 pathway activators, cell‑cycle inhibitors, and antifungal agents, this specific oxolan‑3‑yl benzamide occupies a distinct structural niche, making its baseline characterization essential for any structure‑activity relationship (SAR) or hit‑to‑lead programme.

Why N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide Cannot Be Swapped with Other Piperidine–Benzamide Analogs in Screening Libraries


Although numerous N‑(piperidin‑4‑yl)benzamide derivatives populate commercial screening collections, their biological profiles diverge sharply depending on the nature of the benzamide head‑group and the N‑piperidine substituent. Published SAR studies on this scaffold reveal that seemingly minor modifications—such as the introduction of a chloro, bromo, or fluoro substituent on the phenyl ring , or replacement of the oxolan‑3‑yl group with a benzyl or cyclohexyl moiety [1]—can shift target engagement from kinase inhibition to HIF‑1 activation or cell‑cycle arrest, with IC₅₀ values spanning over three orders of magnitude (sub‑micromolar to >100 µM). The unadorned benzamide group on the target compound, combined with the conformationally constrained oxolan‑3‑yl piperidine N‑substituent, defines a unique pharmacophoric combination that cannot be assumed to replicate or improve upon the activity of halogenated, cyano‑, or thiophenyl‑substituted congeners. Thus, generic substitution without head‑to‑head comparative data risks misassigning potency, selectivity, and mechanism in any assay panel.

Quantitative Evidence Guide: Differentiating N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide from Its Closest Analogs


Structural Pre‑Screening Differentiation: Unsubstituted Benzamide Head‑Group vs. Halogenated and Heteroaryl Congeners

Among the closest commercially catalogued analogs, the target compound bears an unsubstituted benzamide moiety, whereas the nearest neighbors incorporate electron‑withdrawing (3‑Cl, 2‑Br, 2,4‑diF) or electron‑donating (4‑thiophen‑3‑yl) substituents. SAR literature on the piperidine‑benzamide class demonstrates that halogen substitution on the phenyl ring can alter target binding and antiproliferative activity by factors exceeding 10‑fold . For example, the 3‑bromo analog is reported to exhibit IC₅₀ values of 15 µM (MCF‑7), 20 µM (HeLa), and 25 µM (A549) , whereas the N‑(piperidine‑4‑yl)benzamide lead compound 47 (with a distinct N‑substituent) achieves an IC₅₀ of 0.25 µM against HepG2 cells [1]. The target compound’s unsubstituted benzamide places it at a distinct starting point for SAR exploration—offering a clean scaffold with minimized off‑target potential relative to halogenated derivatives [2].

Structure-Activity Relationship Medicinal Chemistry Hit Triage

N‑Substituent Conformational Constraint: Oxolan‑3‑yl vs. Flexible Alkyl or Benzyl Piperidine N‑Groups

The oxolan‑3‑yl substituent introduces a stereogenic centre adjacent to the piperidine nitrogen, imposing conformational restriction that is absent in N‑benzyl, N‑cyclohexyl, or N‑methylpiperidine analogs. In a published series of N‑(piperidin‑4‑yl)benzamide derivatives evaluated as HIF‑1 pathway activators, compounds bearing rigidified N‑substituents (e.g., tetrahydropyranyl) displayed differential induction of HIF‑1α and downstream gene expression compared to flexible counterparts [1]. Specifically, benzamide compounds 10b and 10j in that series achieved HepG2 IC₅₀ values of 0.12 µM and 0.13 µM, respectively, and upregulated cleaved caspase‑3, linking conformational constraint to pro‑apoptotic activity [1]. The target compound’s oxolan‑3‑yl group presents a stereoelectronically distinct environment that can modulate piperidine basicity (pKₐ) and thus influence lysosomal trapping, blood–brain barrier penetration, and target‑binding kinetics compared to simple alkyl N‑substituents .

Conformational Analysis Piperidine N-Substituent SAR Target Engagement

Physicochemical Differentiation: logP, Solubility, and Hydrogen‑Bonding Profile vs. Halogenated Analogs

The target compound (C₁₇H₂₄N₂O₂, MW 288.39 g·mol⁻¹) lacks halogen atoms, which distinguishes it from the majority of its closest commercially available analogs (e.g., 3‑chloro analog MW 322.83, 2‑bromo analog MW 367.28, 2,4‑difluoro analog MW 324.38) . The absence of halogens reduces both molecular weight and lipophilicity, yielding a predicted logP that is 0.5–1.5 units lower than halogenated congeners [1]. This has direct implications for aqueous solubility and non‑specific protein binding. Furthermore, the oxolan‑3‑yl oxygen contributes an additional hydrogen‑bond acceptor without increasing the hydrogen‑bond donor count (one amide NH), maintaining compliance with Lipinski’s Rule of Five [1]. In comparison, chlorinated and brominated analogs introduce increased polar surface area and potential for halogen‑bonding interactions that may alter off‑target binding profiles.

Physicochemical Properties Drug-Likeness ADME Prediction

Highest‑Confidence Research and Industrial Application Scenarios for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide (CAS 2034419-86-6)


SAR Hit‑Expansion Library Use for Piperidine‑Benzamide Scaffolds Targeting Kinase, HIF‑1, or Cell‑Cycle Pathways

The compound is ideally positioned as a structurally neutral core scaffold within a piperidine‑benzamide hit‑expansion library. Because it lacks halogen or heteroaryl substituents, it serves as a negative control or baseline reference for SAR studies that systematically introduce electron‑withdrawing or electron‑donating groups on the benzamide ring. This directly builds on the evidence that halogenated analogs exhibit IC₅₀ values spanning 15–25 µM (MCF‑7, HeLa, A549) [1], while optimized N‑(piperidin‑4‑yl)benzamide leads reach sub‑micromolar potency in HepG2 cells [2].

Conformational Restriction Probe for Piperidine N‑Substituent Optimization in CNS‑Penetrant or Anti‑Apoptotic Programs

The oxolan‑3‑yl group constrains the piperidine ring conformation and modulates nitrogen basicity—properties that are critical for tuning blood–brain barrier penetration and lysosomal accumulation. This application is supported by cross‑study evidence showing that conformationally restricted N‑substituents on piperidine‑benzamides enhance HIF‑1α pathway activation and pro‑apoptotic caspase‑3 upregulation in HepG2 cells, with IC₅₀ values as low as 0.12 µM [1]. The target compound provides a starting point for medicinal chemists aiming to optimize CNS exposure or minimize hERG liability.

Fragment‑Based or High‑Concentration Biochemical Screening Where Low Lipophilicity and High Solubility Are Prioritized

With a molecular weight of 288.39 g·mol⁻¹ and zero halogen content, the compound exhibits a physicochemical profile favorable for fragment‑based drug discovery or high‑concentration biochemical assays. Its lower predicted logP (0.5–1.5 units below halogenated analogs) [1] reduces the risk of non‑specific binding and aggregation, a common pitfall in high‑throughput screening. This makes it a more tractable starting point than heavier, more lipophilic congeners when screening against difficult‑to‑drug targets such as transcription factors or protein–protein interaction interfaces.

Antifungal Lead Exploration in Agricultural or Clinical Fungicide Programmes

Patent WO 2014/110720 A1 establishes that tetrahydrofuran‑bearing piperidine‑benzamide derivatives, including 2,4‑difluoro analogs of the target scaffold, exhibit antifungal properties [1]. Although the target compound’s specific antifungal MIC values have not been publicly disclosed in allowed sources, its structural congruence with the patented antifungal chemotype positions it as a candidate for follow‑up structure–activity profiling against fungal pathogens such as Candida or Aspergillus species, using the 2,4‑difluoro compound as a benchmark comparator [1].

Quote Request

Request a Quote for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.